Tetramethylammonium bicarbonate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

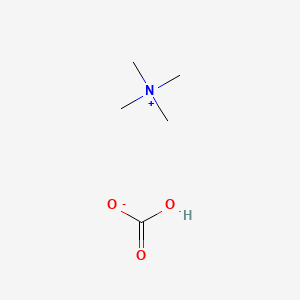

hydrogen carbonate;tetramethylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N.CH2O3/c1-5(2,3)4;2-1(3)4/h1-4H3;(H2,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFHDWENBWYCAIB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)C.C(=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10890898 | |

| Record name | Methanaminium, N,N,N-trimethyl-, carbonate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10890898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Methanaminium, N,N,N-trimethyl-, carbonate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

58345-96-3 | |

| Record name | Methanaminium, N,N,N-trimethyl-, carbonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58345-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanaminium, N,N,N-trimethyl-, carbonate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058345963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanaminium, N,N,N-trimethyl-, carbonate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanaminium, N,N,N-trimethyl-, carbonate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10890898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Overview of Quaternary Ammonium Salts in Chemical Science

Quaternary ammonium (B1175870) salts (QAS), often referred to as "quats," are a class of organic compounds characterized by a positively charged polyatomic ion of the structure [NR₄]⁺, where R represents an alkyl or aryl group. wikipedia.org Unlike primary, secondary, or tertiary ammonium cations, the charge on a quaternary ammonium cation is permanent and independent of the pH of its solution. wikipedia.org This permanent cationic nature is a defining feature that underpins many of their applications.

These salts are typically prepared through the alkylation of tertiary amines. wikipedia.org The central nitrogen atom is bonded to four organic groups, and this cationic structure is balanced by an anion, which can vary widely and significantly influences the salt's properties and applications. scienceinfo.com Quaternary ammonium salts are recognized for their stability and diverse functionalities, which has led to their use in a wide array of applications, including as surfactants, disinfectants, and phase-transfer catalysts. wikipedia.orgscienceinfo.com In the context of materials science, they are also incorporated into polymers to impart specific properties. taylorandfrancis.com

The structure of the organic groups attached to the nitrogen atom can be tailored to modulate the compound's properties, such as its hydrophobicity and steric bulk. scienceinfo.com This structural versatility allows for the design of QAS with specific functionalities for targeted applications in both industrial and academic settings.

Significance of the Bicarbonate Anion in Chemical Systems

The bicarbonate anion (HCO₃⁻), systematically named hydrogencarbonate, is an intermediate species formed from the deprotonation of carbonic acid. wikipedia.orgbyjus.com It is a polyatomic anion with a trigonal planar structure. wikipedia.org A key characteristic of the bicarbonate anion is its amphiprotic nature, meaning it can act as both a weak acid and a weak base. wikipedia.org This dual reactivity is central to its most significant role in chemical and biological systems: pH buffering. wikipedia.orgbyjus.comproprep.com

The bicarbonate buffering system, which also involves carbonic acid, carbon dioxide, and water, is crucial for maintaining pH homeostasis in various environments. wikipedia.orgchemeurope.com It can neutralize both added acids and bases, thereby resisting significant fluctuations in pH. byjus.comproprep.com This capacity is vital in numerous biological processes and is also harnessed in various chemical applications. wikipedia.orgbyjus.com

In addition to its buffering capabilities, the bicarbonate anion can serve as a source of carbon dioxide and participates in various chemical equilibria. chemeurope.com Bicarbonate salts are formed when the anion ionically bonds with a positively charged ion. wikipedia.org The solubility of these salts can vary, with many, like sodium bicarbonate, being readily soluble in water. chemeurope.com

Research Trajectories and Contemporary Relevance of Tetramethylammonium Bicarbonate Tmab

Condensation Reaction Pathways

The primary route for synthesizing this compound involves a two-step process. The first step is a quaternization reaction where trimethylamine (B31210) and dimethyl carbonate react in a methanol (B129727) solvent to produce tetramethylammonium methyl carbonate. google.com This intermediate is then hydrolyzed to yield the final product, this compound. google.com

Reaction of Trimethylamine with Dimethyl Carbonate in Methanol Solvent Systems

This condensation reaction is the cornerstone of modern this compound synthesis. The process involves reacting trimethylamine (TMA) and dimethyl carbonate (DMC) in methanol, which acts as a solvent. google.compatsnap.com This method is favored for its potential for continuous production and high product quality. patsnap.com

Continuous tubular reactors, also known as plug-flow reactors, are a key technology for the large-scale synthesis of this compound. mdpi.com In this setup, reactants are continuously pumped through a tube or pipe. mdpi.com The mixing occurs within the reactor, and the residence time—the duration the reactants spend inside—is determined by the length of the tube and the flow rate. mdpi.com This configuration is advantageous for industrial applications as it allows for uninterrupted operation over extended periods, high-pressure conditions, and straightforward product separation. mdpi.comgoogle.com

A more advanced iteration is the microchannel reactor, which utilizes extremely small channel dimensions. This design offers a very high surface-area-to-volume ratio, leading to highly efficient heat transfer. google.com This rapid heat removal is crucial for managing exothermic reactions, thereby enhancing the intrinsic safety of the process and minimizing the formation of byproducts. google.com The continuous flow nature of these systems inherently supports scalability for industrial production. google.commdpi.com

The yield and conversion rate of this compound synthesis are highly dependent on the precise control of reaction parameters. Research and patent literature demonstrate that adjusting the molar ratio of reactants, reaction temperature, and system pressure is critical for optimizing the output.

For instance, in microchannel reactor systems, a slight excess of trimethylamine to dimethyl carbonate is often used. google.com High temperatures and pressures are employed to accelerate the reaction, significantly reducing the required residence time to just a few minutes. google.com The following table illustrates the impact of varying conditions on the conversion rate of dimethyl carbonate in a microchannel reactor system. google.com

| Molar Ratio (DMC:TMA) | Reactor Type | Temperature (°C) | Pressure (MPa) | Residence Time (min) | DMC Conversion Rate (%) |

| 1:1.05 | 316 Stainless Steel | 160 | 3 | 5 | 99.0 |

| 1:1.02 | 316 Stainless Steel | 180 | 4 | 5 | 98.8 |

| 1:1.01 | Hastelloy | 190 | 4.5 | 1 | 97.7 |

| 1:1.01 | Hastelloy | 190 | 4.5 | 5 | 99.2 |

In hybrid systems combining tank and tubular reactors, different optimization points are observed, often at lower pressures and temperatures but with longer residence times. patsnap.com The table below shows example conditions and the resulting product yields. patsnap.com

| Molar Ratio (DMC:TMA:Methanol) | Reactor Pressure (MPa) | Tubular Reactor Temp. (°C) | Tank Reactor Residence Time (min) | Tubular Reactor Residence Time (min) | Product Yield (%) |

| 1:1:3 | 0.9 | 110 | 30 | 30 | 96.8 |

| 1:1:3 | 0.7 | 120 | 50 | 20 | 94.6 |

| Not Specified | 0.5 | 140 | 60 | 30 | 85.3 |

Solvent recovery is an integral part of the synthesis process for both economic and environmental reasons. In typical production setups, the material exiting the reactor is fed into one or more falling-film evaporators. google.compatsnap.com In the first stage, the solvent (methanol) and any unreacted raw materials like trimethylamine and dimethyl carbonate are evaporated, condensed, and recycled back into the reaction system. google.compatsnap.com This continuous recovery and recycling significantly reduce waste and operational costs. google.com The presence of this compound has been shown to have a "salting-in" effect on methanol, which can influence the vapor-liquid equilibrium during the evaporation and distillation processes used for recovery. researchgate.net

Process safety is a paramount concern, primarily because the quaternization reaction between trimethylamine and dimethyl carbonate is exothermic, meaning it releases a significant amount of heat. google.compatsnap.com If not managed properly, this heat can lead to temperature increases that may cause thermal runaway, reduce product quality, or create unsafe operating conditions. mdpi.com Tubular and microchannel reactors are considered inherently safer for this process because their high heat transfer capabilities allow for the rapid removal of reaction heat. google.com

Tank Reactor in Series with Tubular Reactor for Efficient Heat Management

An innovative approach to process design involves connecting a tank reactor in series with a tubular reactor. patsnap.com In this configuration, raw materials are initially fed into the tank reactor, where the reaction begins. patsnap.com The partially reacted mixture is then continuously fed into a subsequent tubular reactor where the reaction proceeds to completion. patsnap.comgoogle.com This hybrid system aims to combine the benefits of both reactor types, leading to simplified equipment design, lower power consumption, and stable product quality. patsnap.com

The primary challenge in synthesizing this compound is managing the heat generated by the exothermic reaction. patsnap.com A tubular reactor is most efficient at the inlet where reactant concentrations are high and the reaction rate is fastest, but this also means heat release is at its maximum in a concentrated area, making heat exchange design complex. patsnap.com

The tank-reactor-in-series-with-tubular-reactor design directly addresses this issue. The initial reaction occurs in the tank reactor, where the heat generated can be used to bring the raw materials to the required reaction temperature, with any excess heat being removed by a cooler. patsnap.com The pressure generated by the reaction itself is then used to move the material into the tubular reactor for the final conversion. patsnap.comgoogle.com This setup helps to distribute the heat load more effectively, preventing localized hot spots and ensuring smoother, more controlled, and safer operation compared to using a single, large tubular reactor. patsnap.com

Enhancing Heat Removal Efficiency

The synthesis of this compound is an exothermic reaction, presenting a significant challenge in managing the heat generated to ensure reaction safety and prevent side reactions. google.com Traditional tubular reactors, while enabling continuous production, struggle with efficient heat removal. The inlet of a tubular reactor experiences a high reaction rate and substantial heat release, which diminishes towards the outlet as reactant concentrations decrease. patsnap.com This uneven heat distribution complicates the design of heat exchange devices. patsnap.com

To address this, innovative reactor configurations have been developed. One such advancement is the use of a tank reactor in series with a tubular reactor. In this setup, the initial reaction occurs in the tank reactor, where the heat of reaction can be utilized to preheat the incoming raw materials. Excess heat is managed by a cooler. patsnap.com Another approach involves the use of microchannel reactors, which offer a significantly higher surface-area-to-volume ratio. google.com This characteristic allows for the rapid removal of reaction heat, inherently improving the safety of the process and minimizing the formation of byproducts. google.com

| Reactor Type | Heat Removal Mechanism | Advantages | Disadvantages |

| Tubular Reactor | External Cooling Jacket/Tubes | Continuous process | Difficult to control temperature profile, potential for hotspots. patsnap.com |

| Tank Reactor in Series with Tubular Reactor | Internal cooling coils, external cooler, and utilization of reaction heat for preheating | Better initial heat management, utilization of reaction heat. patsnap.com | Can be complex to operate and control. |

| Microchannel Reactor | High surface-area-to-volume ratio for efficient heat transfer | Superior heat removal, enhanced safety, reduced side reactions, smaller footprint. google.com | Potential for clogging, higher initial investment. |

Impact on Equipment Investment and Footprint

The choice of reactor technology directly influences the capital investment and physical space required for the synthesis of this compound. Traditional batch or semi-batch processes using kettle-type reactors often necessitate large reactor volumes and multiple units in series to achieve a desired conversion rate, leading to substantial equipment investment and a large footprint. patsnap.com

Microchannel reactors represent a significant leap forward in this regard. Their high efficiency and small size drastically reduce the required equipment footprint. google.com This technology allows for continuous production with shorter reaction times and higher reactant conversion rates, which translates to lower power consumption and reduced investment in large-scale equipment. google.com

Electrochemical Preparation Routes

Electrochemical methods offer a pathway to high-purity tetramethylammonium hydroxide (TMAH) using this compound as a key intermediate. This route is particularly important for producing the electronic-grade TMAH required in the semiconductor industry.

Electrolysis of TMAB Solutions for High-Purity Tetramethylammonium Hydroxide (TMAH) Production

The electrolysis of an aqueous solution of this compound is a clean and efficient method for producing TMAH. This process avoids the contamination issues associated with other synthetic routes. osti.gov When tetramethylammonium formate (B1220265) is used as an intermediate, for instance, the resulting TMAH can be contaminated with formic acid. osti.gov By contrast, using highly pure this compound as the starting material in an electrolytic cell with a cation exchange membrane yields high-purity TMAH with high current efficiency. osti.gov

Double-Membrane Electrolytic Cell Configurations

For the production of electronic-grade TMAH, a double-membrane electrolytic cell is often employed. This setup typically consists of three compartments: a cathode tank, a buffer tank, and an anode tank. The cathode compartment contains a dilute solution of tetramethylammonium hydroxide, while the buffer tank is filled with the this compound solution. The anode tank contains a solution such as sodium sulfate. This configuration allows for the selective migration of ions, leading to the formation of highly pure TMAH in the cathode compartment, with metal ion contamination levels below 4 ppm.

Optimization of Temperature and Current Density

The efficiency of the electrolytic production of TMAH from TMAB is significantly influenced by operational parameters such as temperature and current density. Research indicates that operating temperatures are typically controlled between 40°C and 60°C. The working current density can range from 400 to 1000 A/m², with some processes employing densities as high as 500 to 4000 A/m². google.com Optimizing these parameters is crucial for achieving high current efficiency, which can be in the range of 80-90%, and for minimizing energy consumption. The pH of the anolyte is another critical factor that dominates the current efficiency. osti.gov

| Parameter | Range | Impact on Process |

| Temperature | 20 - 80°C google.com | Affects ionic conductivity and reaction kinetics. |

| Current Density | 400 - 4000 A/m² google.com | Influences production rate and energy consumption. |

| TMAB Concentration | 1.0 - 3.0 mol/L (in buffer tank) | Impacts the availability of tetramethylammonium ions for transport. |

| TMAH Concentration | 0.2 - 0.5 mol/L (initial in cathode tank) | Establishes the initial cathodic environment. |

| Anolyte (e.g., Na2SO4) | 0.2 - 0.6 mol/L | Completes the electrical circuit in the anode compartment. |

| Current Efficiency | 80 - 90% | A measure of the efficiency of converting electrical current into the desired product. |

Electrode Material Selection and Membrane Technology Advances

The choice of electrode materials and membrane technology is paramount in the electrolytic synthesis of TMAH. The cathode material is often stainless steel, nickel, or graphite (B72142). google.com For the anode, materials like graphite or titanium-based electrodes coated with ruthenium or iridium oxides are common choices. google.com

Environmental Profile and Purity Considerations for Electronic-Grade Applications

The synthesis of this compound intended for electronic-grade applications necessitates a stringent focus on both the environmental impact of the production process and the ultimate purity of the final product. For use in the semiconductor industry, particularly in photolithography and chemical mechanical polishing (CMP), the concentration of metallic ions must be exceptionally low. patsnap.com

One of the key advantages of producing TMAB as a precursor for TMAH is the avoidance of chloride contamination. Traditional methods for TMAH synthesis often involve the electrolysis of tetramethylammonium chloride, which can introduce corrosive chloride ions and produce toxic chlorine gas. google.com In contrast, the electrolysis of TMAB yields carbon dioxide at the anode, presenting a more environmentally benign alternative. google.com

Electrochemical methods utilizing TMAB as the raw material are highlighted as being environmentally friendly, with no pollution and safe production processes. These methods can achieve high current efficiency (80–90%) and result in a product with metal ion content below 4 ppm, meeting the rigorous standards for electronic-grade materials. The emphasis is on a green, efficient, and scalable process.

Hydrolysis of Methyl Carbonate Salts as an Intermediate Step

A significant pathway to high-purity this compound involves the hydrolysis of a methyl carbonate salt intermediate. google.comosti.gov This two-step process begins with the quaternization reaction of trimethylamine and dimethyl carbonate in a methanol solvent to produce tetramethylammonium methyl carbonate. patsnap.comgoogle.com This intermediate is then hydrolyzed to yield this compound. patsnap.comgoogle.com

Role of Intermediate Purity in Final Product Quality

The purity of the intermediate, tetramethylammonium methyl carbonate, is paramount as it directly influences the quality of the final this compound and, subsequently, any downstream products like TMAH. A high-purity hydrogencarbonate salt intermediate is essential for achieving high current efficiency during the subsequent electrolysis to TMAH. osti.gov The use of a pure intermediate ensures that the final product is free from undesirable contaminants that could compromise its performance in sensitive electronic applications.

Avoidance of Formic Acid Contamination

A critical advantage of the methyl carbonate hydrolysis route is the prevention of formic acid contamination. osti.gov Alternative synthetic pathways that might use formate salts as intermediates can lead to the presence of formic acid in the final TMAH solution. osti.gov By hydrolyzing the methyl carbonate salt, the formation of formic acid is circumvented, resulting in a high-purity product. This method yields hydrogencarbonate salts that are free from methanol contamination as well. osti.gov

Comparative Analysis of Synthetic Strategies

Various methods exist for the synthesis of this compound, each with its own set of advantages and disadvantages regarding yield, efficiency, and scalability.

Yields and Efficiencies of Different Preparation Methods

The yields of this compound can vary significantly depending on the chosen synthetic route and reaction conditions.

Condensation Reaction in Tubular or Tank Reactors: This method, reacting dimethyl carbonate (DMC) and trimethylamine (TMA) in methanol, has demonstrated high yields. For instance, a process using a tank reactor in series with a tubular reactor reports yields ranging from 85.3% to 96.8% under varying conditions of temperature, pressure, and reactant ratios. patsnap.com Specifically, a DMC:TMA:Methanol ratio of 1:1.1:5 at 130°C and 0.9 MPa resulted in a 96.8% yield. patsnap.com Another set of conditions at 120°C and 0.7 MPa yielded 94.6%. patsnap.com

Microchannel Reactor Synthesis: The use of microchannel reactors for the synthesis of TMAB has also shown high efficiency. In this continuous process, conversion rates of dimethyl carbonate can reach up to 99.2%, with final product yields of this compound as high as 97.1%. google.com For example, at a reaction temperature of 190°C and a residence time of 5 minutes, a dimethyl carbonate conversion rate of 99.2% was achieved. google.com

Electrochemical Preparation: While primarily a method for producing TMAH from TMAB, the electrochemical process itself boasts high current efficiencies of 80-90%. The efficiency of this step is heavily reliant on the purity of the starting TMAB. osti.gov

Below is an interactive table summarizing the yields of different synthetic methods.

| Synthetic Method | Reactants | Reactor Type | Key Conditions | Yield/Efficiency |

| Condensation Reaction | Dimethyl Carbonate, Trimethylamine, Methanol | Tank Reactor + Tubular Reactor | 130°C, 0.9 MPa | 96.8% |

| Condensation Reaction | Dimethyl Carbonate, Trimethylamine, Methanol | Tank Reactor + Tubular Reactor | 120°C, 0.7 MPa | 94.6% |

| Condensation Reaction | Dimethyl Carbonate, Trimethylamine, Methanol | Tank Reactor + Tubular Reactor | 100°C, 0.5 MPa | 85.3% |

| Microchannel Reactor | Dimethyl Carbonate, Trimethylamine | Microchannel Reactor | 190°C, 4.5 MPa, 5 min residence | 97.1% (99.2% DMC conversion) |

| Microchannel Reactor | Dimethyl Carbonate, Trimethylamine | Microchannel Reactor | 190°C, 4.5 MPa, 1 min residence | 95.9% (97.7% DMC conversion) |

| Electrochemical Preparation (of TMAH from TMAB) | This compound, Sodium Sulfate Solution | Double-membrane electrolytic cell | 40–60°C, 400–1000 A/m² | 80–90% current efficiency |

Industrial Scalability and Continuous Process Feasibility

The industrial-scale production of this compound favors continuous processes due to their efficiency, stable product quality, and enhanced safety.

Tubular and Series Tank Reactors: The condensation reaction carried out in tubular reactors, or a series of tank and tubular reactors, is considered highly suitable for industrial-scale production. patsnap.com This setup allows for continuous operation, efficient solvent recovery, and a smaller equipment footprint compared to traditional batch reactors. patsnap.com The ability to effectively manage reaction heat is a significant advantage of this configuration. patsnap.com

Microchannel Reactors: Synthesis using microchannel reactors is another highly scalable and continuous method. google.com This technology offers excellent heat and mass transfer, leading to shorter reaction times, improved safety, and higher conversion rates. google.com The small footprint of the equipment and lower power consumption also contribute to its feasibility for industrial application. google.com

Both the tubular/tank reactor systems and microchannel reactors represent significant advancements over older, intermittent kettle-type reactions, offering solutions to challenges such as heat removal and large reactor volumes, thereby saving on steam consumption and equipment investment. patsnap.com

Environmental Impact and Green Chemistry Principles in Synthesis

The synthesis of specialty chemicals like this compound is increasingly scrutinized through the lens of green and sustainable chemistry. The goal is to develop manufacturing processes that are not only economically viable but also minimize their environmental footprint. The application of the 12 Principles of Green Chemistry, established by Paul Anastas and John Warner, provides a foundational framework for evaluating and improving the synthesis of this compound. sigmaaldrich.commsu.eduwjarr.com These principles advocate for practices such as waste prevention, maximizing atom economy, using safer chemicals and solvents, improving energy efficiency, and designing processes with inherent safety in mind. sigmaaldrich.comnih.gov

Modern synthetic routes for this compound are being engineered to align with these principles, moving away from traditional batch processes towards more efficient and safer continuous flow systems.

Waste Prevention and Atom Economy

A core tenet of green chemistry is the prevention of waste at its source, rather than treating it after it has been created. msu.eduwjarr.com The concept of atom economy , developed by Barry Trost, is a key metric for evaluating how efficiently a chemical process incorporates the atoms from the reactants into the final desired product. kccollege.ac.inmygreenlab.org An ideal reaction would have a 100% atom economy, meaning all reactant atoms are found in the product, with no byproducts. ibchem.com

The synthesis of this compound typically occurs in two main steps:

Quaternization: Trimethylamine reacts with dimethyl carbonate to form the intermediate, tetramethylammonium methyl carbonate.

Hydrolysis: The intermediate is then hydrolyzed with water to yield this compound and methanol.

Energy Efficiency and Process Intensification

Traditional chemical manufacturing often relies on large, stirred-tank reactors that can be energy-intensive and present challenges in heat management, especially for exothermic reactions. patsnap.com Green chemistry emphasizes designing for energy efficiency to reduce environmental and economic costs. msu.edu

Innovations in reactor technology are being applied to the synthesis of this compound to address these issues:

Continuous Flow Reactors: Methods utilizing a combination of tank reactors in series with tubular reactors, or microchannel reactors, enable continuous production. patsnap.comgoogle.com These systems offer significant advantages over batch processing.

Improved Heat Integration: Modern reactor designs can utilize the heat generated from the exothermic reaction to preheat the incoming raw materials, reducing the need for external energy input. patsnap.com

Reduced Reaction Time: Microchannel reactors, with their high surface-area-to-volume ratio, allow for rapid heat exchange and precise temperature control. This can drastically reduce the required reaction time from hours to minutes, significantly lowering energy consumption and improving safety. google.com

Safer Solvents and Reaction Conditions

The choice of solvent is critical in green chemistry, as solvents often constitute the largest mass component in a chemical process and contribute significantly to waste and environmental impact. eurekaselect.com The synthesis of this compound commonly uses methanol as a solvent. patsnap.comgoogle.com While effective, the push towards greener alternatives is ongoing in the chemical industry. The ideal green solvent is non-toxic, derived from renewable resources, biodegradable, and easily recyclable. sigmaaldrich.comnih.gov

Furthermore, creating inherently safer processes is a key principle of green chemistry. msu.edu The use of microreactors or tubular reactors minimizes the volume of hazardous materials present at any given time, reducing the risks associated with exothermic reactions and potential thermal runaways. google.com Additionally, synthesizing this compound as a precursor for tetramethylammonium hydroxide (TMAH) offers a distinct environmental advantage. The electrolysis of this compound produces carbon dioxide at the anode, avoiding the generation of toxic chlorine gas that results from the electrolysis of tetramethylammonium chloride. google.com

Role in Methylation Processes

As a source of a reactive methyl group, this compound serves as a valuable methylating agent in organic synthesis. The mechanism involves the donation of a methyl group, a fundamental process for creating new carbon-carbon bonds.

Mechanism of Methyl Group Donation in Organic Synthesis

The primary mechanism for methyl group donation involves the tetramethylammonium cation, [(CH₃)₄N]⁺. In this cation, the nitrogen atom is bonded to four methyl groups. Under specific reaction conditions, one of these methyl groups can be transferred to a nucleophilic substrate. The synthesis of tetramethylammonium salts itself often proceeds via a quaternization reaction where a methyl group is transferred, such as from dimethyl carbonate to trimethylamine. patsnap.comosti.gov In methylation reactions, the tetramethylammonium cation acts as the electrophile, delivering a methyl group to the target molecule. This process is integral to constructing more complex molecular frameworks from simpler precursors.

Applications in Pharmaceutical and Agrochemical Synthesis

The utility of this compound as a methylating agent is particularly evident in the synthesis of pharmaceuticals and agrochemicals, where precise molecular modification is essential. chemimpex.com It is employed to introduce methyl groups into various organic molecules, altering their biological activity, solubility, or stability. One key application is in the generation of carbamate (B1207046) esters from amines. chemicalbull.com

| Application Area | Description of Use |

| Pharmaceutical Synthesis | Used as a methylating agent to modify active pharmaceutical ingredients (APIs) and intermediates. chemicalbull.com |

| Agrochemical Synthesis | Employed in the synthesis of pesticides and herbicides where methylation is a key step in creating the final active compound. chemimpex.com |

Phase-Transfer Catalysis Mechanisms

Phase-transfer catalysis (PTC) is a powerful technique in synthetic chemistry for facilitating reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. theaic.org this compound is recognized as an effective phase-transfer catalyst, enhancing reaction efficiency, rates, and yields. chemimpex.com

Facilitation of Reactant Transfer Across Immiscible Phases

The fundamental principle of phase-transfer catalysis involves a catalyst, often a quaternary ammonium (B1175870) salt, that transports a reactant from one phase to another where the reaction can occur. theaic.orgyoutube.com The tetramethylammonium cation, being lipophilic, can pair with an anion (the reactant) from the aqueous phase. This newly formed ion pair is soluble in the organic phase. The catalyst then transports the reactant anion across the phase interface into the organic medium, where it can react with the organic-soluble substrate. youtube.com After the reaction, the catalyst returns to the aqueous phase to begin the cycle anew, making it a true catalytic process. theaic.orgyoutube.com

Enhancement of Reaction Rates and Selectivity

By shuttling reactants across the phase boundary, this compound overcomes the insolubility barrier that would otherwise inhibit or slow the reaction. theaic.org This continuous transfer of the reactant into the organic phase ensures a sustained reaction, leading to significantly enhanced reaction rates. chemimpex.com This process often allows reactions to proceed under milder conditions than would otherwise be required. theaic.org Furthermore, the use of a phase-transfer catalyst can lead to improved product yields and greater selectivity, making it a valuable tool in modern organic synthesis. chemimpex.com

Case Studies in Organic Transformations

The application of tetramethylammonium salts as phase-transfer catalysts is documented in several types of organic reactions. These examples highlight the versatility of the tetramethylammonium cation in facilitating complex chemical transformations.

| Transformation | Catalyst System | Description |

| Carbamate Ester Synthesis | Tetramethylammonium Hydrogen Carbonate | Utilized to generate carbamate esters from amines. chemicalbull.com |

| Gem-dichlorocyclopropane Preparation | Tetramethylammonium salts | Demonstrated high selectivity as catalysts for the reaction of electrophilic alkenes with chloroform. acs.org |

| Catalyst Synthesis | Tetramethylammonium Hydrogen Carbonate | Used as a precipitant in the coprecipitation method for synthesizing Cu/ZnO catalysts. chemicalbull.com |

Synthesis of Carbamate Esters from Amines (referencing tetraethylammonium (B1195904) bicarbonate, analogous study)

The synthesis of carbamate esters, a significant functional group in pharmaceuticals and agrochemicals, can be achieved from amines using tetraalkylammonium bicarbonates. acs.orgtandfonline.com In an analogous study, tetraethylammonium hydrogen carbonate (TEAHC) has been demonstrated as a convenient reagent for this transformation. acs.orgcapes.gov.br The reaction proceeds by treating a primary or secondary amine with TEAHC. acs.org This method provides a straightforward route to both linear and cyclic carbamates. acs.org

The general procedure involves the reaction of an amine with tetraethylammonium hydrogen carbonate, followed by alkylation. tandfonline.com For instance, a mixture of the amine, potassium superoxide, and tetraethylammonium bromide in dry dimethylformamide (DMF) is treated with carbon dioxide. tandfonline.com Subsequent addition of an alkylating agent, such as methyl iodide, yields the desired carbamate ester. tandfonline.com The reaction mixture is then typically worked up by washing with brine and extracting with an organic solvent like diethyl ether or dichloromethane. tandfonline.com

A variety of amines can be utilized in this synthesis, leading to a diverse range of carbamate products. The reaction conditions are generally mild, often carried out at room temperature. tandfonline.com

Table 1: Examples of Carbamate Ester Synthesis using an Analogous Tetraalkylammonium Salt System

| Amine Substrate | Alkylating Agent | Product | Reference |

|---|---|---|---|

| Primary Alkyl Amine | Methyl Iodide | N-Alkyl-O-methyl carbamate | tandfonline.com |

| Secondary Alkyl Amine | Methyl Iodide | N,N-Dialkyl-O-methyl carbamate | tandfonline.com |

| Aryl Amine | Methyl Iodide | N-Aryl-O-methyl carbamate | tandfonline.com |

| Heteroaryl Amine | Methyl Iodide | N-Heteroaryl-O-methyl carbamate | tandfonline.com |

Promotion of Carboxylation in Synthesis of Oxazolidine-2,4-diones (referencing tetraethylammonium bicarbonate, analogous study)

Tetraalkylammonium bicarbonates have also been implicated in the synthesis of oxazolidine-2,4-diones, a class of compounds with notable biological activity. researchgate.net In a study analogous to the potential applications of this compound, tetraethylammonium hydrogen carbonate (TEAHC) was used to promote the carboxylation of secondary carboxamides that have a leaving group at the α-position. researchgate.netsigmaaldrich.com This one-pot reaction sequence involves a formal proton extraction, carboxylation, and subsequent intramolecular SN2 reaction to yield the oxazolidine-2,4-dione ring system. researchgate.net

This methodology has been successfully applied to prepare various oxazolidine-2,4-diones in yields ranging from moderate to excellent. researchgate.net A notable example is the synthesis of the clinically used compound malidone®. researchgate.net The oxazolidine-2,4-dione motif is a recurring structural feature in many biologically significant molecules. rsc.org

Table 2: Synthesis of Oxazolidine-2,4-diones using TEAHC

| Substrate | Product | Yield | Reference |

|---|---|---|---|

| Secondary carboxamide with α-leaving group | Oxazolidine-2,4-dione | Moderate to Excellent | researchgate.net |

| Precursor to malidone® | malidone® | Not specified | researchgate.net |

[18F]Radiofluorinations in Microreactors (referencing tetraethylammonium bicarbonate, analogous study)

In the field of positron emission tomography (PET), the introduction of the fluorine-18 (B77423) (¹⁸F) isotope is a critical step. Traditional methods often involve azeotropic drying, which can be time-consuming and incompatible with sensitive substrates. nih.gov An alternative, non-anhydrous, and minimally basic protocol has been developed utilizing tetraalkylammonium salts, including tetraethylammonium bicarbonate. nih.gov This approach simplifies the process of [¹⁸F]fluoride incorporation. nih.gov

In this method, [¹⁸F]F⁻ is eluted from an anion-exchange cartridge using a solution of tetraethylammonium bicarbonate, perchlorate, or tosylate in a mixture of a polar aprotic solvent and water. nih.gov These solutions can be directly used in nucleophilic aromatic and aliphatic ¹⁸F-fluorination reactions without the need for the stringent drying step. nih.gov The use of tetraethylammonium bicarbonate has been specifically mentioned as an alternative to the traditional phase-transfer systems to prevent blockages in microreactors. sigmaaldrich.com This technique has been successfully applied to the synthesis of PET tracers like [¹⁸F]fallypride. nih.gov

Table 3: Comparison of Traditional and "NAMB" [¹⁸F]Fluorination Methods

| Feature | Traditional Method | Non-Anhydrous, Minimally Basic (NAMB) Method | Reference |

|---|---|---|---|

| Drying Step | Requires rigorous azeotropic drying | Obviates the need for azeotropic drying | nih.gov |

| Eluting Agent | K₂CO₃ or KHCO₃ with Kryptofix 2.2.2 | Tetraethylammonium bicarbonate, perchlorate, or tosylate | nih.gov |

| Basicity | Basic conditions | Minimally basic conditions | nih.gov |

| Application | Synthesis of various ¹⁸F-PET tracers | Synthesis of [¹⁸F]fallypride | nih.gov |

Buffer Functionality and pH Stabilization in Reaction Media

This compound can act as a buffer, which is crucial for maintaining pH stability in a variety of chemical and biological systems. A buffer system's primary function is to resist changes in hydrogen ion concentration. promega.ca The bicarbonate ion (HCO₃⁻) in this compound is the key component responsible for this buffering capacity. In aqueous solutions, the bicarbonate ion exists in equilibrium with carbonic acid (H₂CO₃) and the carbonate ion (CO₃²⁻), allowing it to neutralize both added acids and bases, thus stabilizing the pH of the medium. promega.canih.gov This property is particularly important in reactions where a stable pH is critical for reaction rates, product selectivity, or the stability of reactants and catalysts. promega.ca

Maintenance of Optimal Conditions for Enzymatic Reactions

Enzymatic reactions are highly sensitive to pH, with most enzymes exhibiting optimal activity within a narrow pH range. nih.gov The bicarbonate buffer system is physiologically relevant and is often used to maintain the pH of cell culture media. nih.gov The use of a bicarbonate buffer can be critical for the success of enzymatic reactions by preventing drastic pH shifts that could lead to a decrease in or complete loss of enzyme activity. researchgate.netnih.gov

For instance, in a study involving immobilized cephalosporin (B10832234) C acylase (CCA), the use of an ammonium bicarbonate buffer prevented a significant drop in the microenvironmental pH, which would have otherwise impaired the enzyme's stability. researchgate.netnih.gov When the reaction was conducted in a non-buffered system, the pH dropped, and the enzyme was only stable for a few reaction batches. nih.gov However, with the introduction of a 0.1 M ammonium bicarbonate buffer, no significant pH gradient was observed, and the enzyme remained active for a much longer period. nih.gov This demonstrates the critical role of bicarbonate buffers in maintaining a stable pH environment, which is essential for the stability and catalytic efficiency of enzymes. researchgate.netnih.gov Researchers have also employed this compound in biochemical assays to stabilize proteins and enzymes, which aids in the study of enzyme kinetics and protein interactions. chemimpex.com

Table 4: Effect of Bicarbonate Buffer on Immobilized Cephalosporin C Acylase (CCA) Stability

| Condition | Microenvironmental pH Change | Enzyme Stability (Number of Batches) | Reference |

|---|---|---|---|

| Non-buffered system (pH 8.5) | Dropped to 7.2 | 5 | nih.gov |

| 0.1 M Ammonium Bicarbonate Buffer | No obvious gradient | 15 | nih.gov |

Advanced Applications of Tetramethylammonium Bicarbonate in Diverse Research Fields

Applications in Analytical Chemistry

In the field of analytical chemistry, tetramethylammonium (B1211777) bicarbonate serves as a valuable reagent, particularly in chromatographic techniques. Its ionic nature and buffering capacity make it suitable for enhancing the separation and detection of various analytes.

Ion Pairing Agent in Chromatography

Tetramethylammonium bicarbonate can function as an ion-pairing agent in reversed-phase high-performance liquid chromatography (RP-HPLC). Ion-pair chromatography is a technique used to separate ionic and highly polar compounds on a non-polar stationary phase. The addition of an ion-pairing reagent to the mobile phase, such as the tetramethylammonium cation, forms a neutral ion pair with an oppositely charged analyte. This interaction increases the hydrophobicity of the analyte, leading to greater retention on the reversed-phase column and enabling its separation from other components in a mixture. phenomenex.blogchromatographyonline.comtcichemicals.com

The primary role of this compound as an ion-pairing agent is to improve the separation of ionic compounds that would otherwise elute quickly with the solvent front in RP-HPLC. The tetramethylammonium cation ([N(CH₃)₄]⁺) pairs with anionic analytes, effectively neutralizing their charge. This newly formed, less polar ion pair interacts more strongly with the hydrophobic stationary phase (e.g., C18), resulting in increased retention times and better resolution between different ionic species. The concentration of the ion-pairing reagent in the mobile phase can be adjusted to optimize the retention and selectivity of the separation. The principle of using quaternary ammonium (B1175870) salts for the separation of acidic, ionic compounds is a well-established practice in liquid chromatography. tcichemicals.comkm3.com.tw

Table 1: Factors Influencing Ionic Compound Separation with Ion-Pairing Agents

| Factor | Description | Impact on Separation |

| Concentration of Ion-Pairing Reagent | The molarity of this compound in the mobile phase. | Higher concentrations generally lead to increased retention of anionic analytes. |

| pH of the Mobile Phase | The acidity or basicity of the mobile phase. | Affects the ionization state of both the analyte and any buffering species, influencing the efficiency of ion pairing. |

| Organic Modifier Content | The percentage of organic solvent (e.g., acetonitrile, methanol) in the mobile phase. | Higher organic content decreases the retention of the ion pair. |

| Temperature | The operating temperature of the chromatographic column. | Can influence the kinetics of ion-pair formation and partitioning, affecting retention times and peak shapes. |

Ion-pair chromatography is a widely used technique in quality control (QC) and analytical laboratories for the analysis of pharmaceuticals, food and beverage products, and environmental samples. technologynetworks.com The ability to separate and quantify ionic compounds, such as active pharmaceutical ingredients (APIs), counter-ions, and contaminants, is crucial for ensuring product quality and safety. While specific applications of this compound are not extensively documented in readily available literature, the use of other quaternary ammonium salts, like tetrabutylammonium, for the analysis of acidic compounds is common practice in these settings. sepscience.com These methods are valued for their robustness and ability to be validated for regulatory compliance.

Ion chromatography (IC) is a powerful technique for the determination of cations at trace levels, which is critical in fields such as environmental monitoring and the analysis of high-purity water. nih.govfrc.aenih.gov Suppressed ion chromatography, in particular, offers high sensitivity by reducing the background conductivity of the eluent. sepscience.com While ion-pairing agents are more commonly associated with reversed-phase chromatography, the principles of ion interaction are central to all forms of ion chromatography. The analysis of trace levels of cations like sodium, ammonium, potassium, magnesium, and calcium is essential for water quality assessment. nih.govfrc.ae These analyses typically employ a cation-exchange column and a conductive eluent.

Dissolved organic matter (DOM) is a complex mixture of organic compounds found in natural waters. nih.gov Its characterization is important for understanding biogeochemical cycles and for water treatment processes. Chromatographic techniques, such as size-exclusion chromatography (SEC) and liquid chromatography-mass spectrometry (LC-MS), are employed to separate and identify the various components of DOM. While the direct application of this compound in the mobile phase for DOM analysis is not well-documented, a related compound, tetramethylammonium hydroxide (B78521) (TMAH), is used in a technique called thermally assisted hydrolysis and methylation-gas chromatography-mass spectrometry (THM-GC-MS). This method allows for the detailed molecular characterization of DOM by breaking down complex macromolecules into smaller, more volatile derivatives that can be analyzed by GC-MS.

Role in Biochemical and Proteomic Studies

In the realms of biochemistry and proteomics, the choice of buffering agents is critical for maintaining the native structure and function of biomolecules during analysis. Volatile buffers are particularly advantageous in mass spectrometry-based proteomics as they can be easily removed by evaporation, preventing interference with the analysis. kennesaw.eduresearchgate.netwikipedia.org

A close analogue to this compound, triethylammonium bicarbonate (TEAB), is a widely used volatile buffer in proteomic workflows. nih.gov It is commonly employed for the in-solution digestion of proteins into peptides using enzymes like trypsin. The buffering capacity of TEAB helps to maintain the optimal pH for enzymatic activity. Its volatility is crucial for subsequent steps, such as sample cleanup and analysis by mass spectrometry, as it does not leave non-volatile residues that can suppress the ion signal and contaminate the instrument. Given the similar chemical nature of this compound, it has the potential to be used in similar applications where a volatile buffer is required.

Table 2: Comparison of Volatile Buffers Used in Proteomics

| Buffer | Chemical Formula | Volatility | Common Applications |

| Ammonium Bicarbonate | NH₄HCO₃ | High | Protein digestion, mass spectrometry |

| Triethylammonium Bicarbonate (TEAB) | (C₂H₅)₃NHHCO₃ | High | Protein digestion, peptide labeling (e.g., iTRAQ, TMT), mass spectrometry |

| Ammonium Acetate | CH₃COONH₄ | High | Native mass spectrometry, maintaining non-denaturing conditions |

| Ammonium Formate (B1220265) | HCOONH₄ | High | LC-MS mobile phase additive |

The use of volatile buffers like TEAB is integral to many proteomic techniques, including quantitative proteomics using isobaric tags (e.g., iTRAQ and TMT), where the buffer is used during the labeling of peptides. The selection of the appropriate buffer is dependent on the specific requirements of the experiment, such as the desired pH and compatibility with downstream analytical techniques. While ammonium bicarbonate is a common choice, TEAB is often preferred for its performance in certain applications.

Based on a comprehensive review of available scientific literature, there is no evidence to suggest that this compound is used in the advanced applications outlined in your request. Specifically, information regarding its use as a dissolution buffer in Tandem Mass Tag (TMT) labeling or for the stabilization of proteins and enzymes in biochemical assays is not present in the current body of scientific research.

The compound commonly and widely used for these specific applications is Triethylammonium bicarbonate (TEAB) . It appears there may be a misunderstanding regarding the chemical compound in the provided outline.

Therefore, this article cannot be generated as requested for "this compound" due to the absence of supporting scientific data for the specified applications. For accurate and scientifically sound information on the topics you have outlined, it is recommended to refer to research on Triethylammonium bicarbonate (TEAB) .

Stabilization of Proteins and Enzymes in Biochemical Assays

Environmental and Green Chemistry Applications

This compound is utilized in various environmental and green chemistry contexts, from the recovery of radioactive elements to its role in the synthesis of environmentally benign solvents.

Non-Acid Elution Protocols for Cesium Recovery in Separation Science

In the treatment of high-level radioactive waste, the removal of Cesium-137 is a crucial step. This is often achieved using ion-exchange resins, such as spherical Resorcinol-Formaldehyde (sRF). unt.edu Traditionally, the cesium is eluted (removed) from the resin using nitric acid. unt.edu However, the use of a strong acid poses significant risks, particularly the potential for corrosion of the carbon steel tanks used for storing high-level waste. unt.edu

To mitigate this hazard, research has focused on developing non-acid elution protocols. A study exploring alternatives identified several promising non-acid eluants, with ammonium bicarbonate and ammonium carbonate among the top candidates. unt.edu These compounds proved effective at removing cesium from the sRF resin without introducing a corrosive acidic medium. In tests mimicking the ion-exchange process, ammonium carbonate achieved a 97% elution of the sorbed cesium, a performance comparable to the 100% elution achieved by the nitric acid benchmark. unt.edu This demonstrates the viability of bicarbonate-based solutions as a safer alternative for cesium recovery in sensitive environments.

Table 1: Cesium Elution Efficiency of Various Eluants

| Eluant | Cesium Elution Percentage (%) |

|---|---|

| Nitric Acid (0.5 M) | 100 |

| Ammonium Carbonate | 97 |

| Ammonium Acetate | 94 |

| Calcium Acetate | 16 |

This table presents data on the effectiveness of different chemical solutions in removing cesium from an ion-exchange resin, based on research into non-acid elution alternatives. unt.edu

Enhancement of Elution Efficiency at High pH

The efficiency of cesium elution using bicarbonate-based solutions can be further enhanced by increasing the pH of the eluant. The addition of a base, such as ammonium hydroxide, to ammonium carbonate or ammonium bicarbonate solutions was shown to improve their performance as eluants for cesium. unt.edu At a higher pH, there is an increased concentration of competing cations (e.g., ammonium ions) and a potential modification of the resin surface charge, which collectively facilitate the displacement of the bound cesium ions from the ion-exchange resin. This pH-dependent enhancement allows for more effective and controlled recovery of cesium, further optimizing the non-acid elution process.

Preparation of Ionic Liquids

Ionic liquids (ILs) are salts that are liquid at or near room temperature, and they are considered a class of green solvents due to their unique properties. tcichemicals.com They are typically composed of a large organic cation and an organic or inorganic anion. nih.gov this compound can serve as a precursor or reactant in the synthesis of specific types of ILs. The synthesis often involves a straightforward acid-base neutralization or proton transfer reaction between a Brønsted acid and a Brønsted base. nih.gov In this context, the tetramethylammonium cation from the bicarbonate salt can be paired with a different anion to form a new ionic liquid with desired properties.

Detection and Quantification of Pollutants in Environmental Analysis

The accurate detection and quantification of pollutants in environmental samples like water and wastewater are essential for monitoring environmental quality and ensuring public health. nih.gov Analytical techniques such as liquid chromatography (LC) and mass spectrometry (MS) are powerful tools for this purpose. mdpi.com

In these analytical methods, buffer solutions play a critical role in controlling pH and ensuring the proper separation and ionization of target analytes. This compound, as a volatile salt, is suitable for use as a component of the mobile phase in techniques like LC-MS. Its volatility ensures that it does not interfere with the detection process in the mass spectrometer, a principle analogous to its use in proteomics. By maintaining a stable pH during the chromatographic separation, it can help achieve reproducible and accurate quantification of various environmental contaminants, including persistent organic pollutants (POPs) and other hazardous compounds. mdpi.comresearchgate.net

Supercritical and Subcritical CO2-based Cleaning Mixtures for Microelectronics

Carbon dioxide (CO2) in its supercritical and subcritical states is an environmentally benign solvent alternative for cleaning processes in the microelectronics industry researchgate.netunitechannemasse.comnasa.gov. However, due to its non-polar nature, CO2 has limited solvating power for polar materials like photoresists and inorganic residues researchgate.netresearchgate.net. To overcome this limitation, polar modifiers are added to create effective cleaning mixtures. This compound (TMAHCO3) dissolved in a co-solvent like methanol (B129727) has been identified as a key additive in these advanced cleaning formulations researchgate.netgatech.edu.

Removal of Photoresist and Plasma Etch Residues

The addition of this compound in methanol to carbon dioxide at elevated pressures and temperatures has proven effective in removing photoresist and post-plasma etch residues from microelectronic devices researchgate.netgatech.edu. These CO2-based mixtures are considered promising alternatives to traditional wet cleaning methods, which often involve hazardous chemicals researchgate.netthierry-corp.com.

Research has demonstrated that a mixture composed of 0.6 mole% this compound, 29.3 mole% methanol, and 70.1 mole% CO2 can completely remove etch residues within 15 minutes at 70°C gatech.edu. The effectiveness of these cleaning fluids is highly dependent on the phase state of the mixture, highlighting the importance of understanding the thermodynamic properties of these systems researchgate.net. The cleaning process involves the dissolution of organic photoresist and the reaction with inorganic etch residues, facilitated by the basic nature of the TMAHCO3 modifier researchgate.netgatech.edu.

Influence on Ionic Conductivity and Cleaning Efficiency

By measuring the ionic conductivity, researchers can characterize the fluid's ability to dissolve and remove ionic and polar residues. An increase in the concentration of the ionic modifier, TMAHCO3, generally leads to higher conductivity, which can enhance the removal of inorganic residues. The relationship between the composition of the cleaning fluid, its ionic conductivity, and the resulting cleaning performance is a critical area of study for optimizing these environmentally friendly cleaning processes researchgate.net.

Table 1: Factors Influencing Ionic Conductivity and Cleaning Efficiency

| Factor | Influence on Ionic Conductivity | Effect on Cleaning Efficiency |

|---|---|---|

| Concentration of TMAHCO3 | Increases conductivity | Enhances removal of ionic/polar residues |

| Mole Fraction of CO2 | Affects the dielectric properties of the medium, thus influencing conductivity | Impacts the solvation power and phase behavior of the cleaning mixture |

| Temperature | Influences ion mobility and fluid properties | Affects reaction rates and dissolution kinetics |

| Pressure | Alters fluid density and dielectric constant | Crucial for maintaining the desired single-phase state of the mixture |

Reactions with Tetramethylammonium Hydroxide (TMAH) in Cleaning Solutions

Tetramethylammonium hydroxide (TMAH) is another basic modifier used in CO2-based cleaning mixtures researchgate.netnycu.edu.tw. When TMAH is introduced into a CO2-containing solution, it readily reacts with the CO2 to form tetramethylammonium carbonate and/or this compound researchgate.net. This in-situ formation of TMAHCO3 is a key aspect of the cleaning mechanism.

Thermodynamic and Phase Behavior Investigations

The performance of CO2-based cleaning mixtures is critically dependent on their thermodynamic properties and phase behavior. The addition of salts like this compound can significantly alter these properties, which is essential for creating effective and stable cleaning solutions.

Modification of Vapor-Liquid Equilibria in Methanol-CO2 Systems

This compound has been shown to modify the vapor-liquid equilibrium (VLE) of solvent systems, which is a fundamental aspect of its role in CO2 cleaning mixtures. Studies on related systems, such as methanol-dimethyl carbonate and methanol-water, have demonstrated that TMAHCO3 acts as a salt that can alter the relative volatility of the solvent components acs.orgresearchgate.netresearchgate.net. In the context of a methanol-CO2 system, this effect is crucial for controlling the phase behavior of the cleaning fluid.

The addition of an organic salt like TMAHCO3 can have a "salting-in" or "salting-out" effect, which describes whether the salt increases or decreases the solubility of a non-electrolyte in the liquid phase acs.orgresearchgate.net. In the case of the methanol-water system, TMAHCO3 has a "salting-in" effect on methanol, meaning it increases methanol's presence in the vapor phase researchgate.netresearchgate.net. This ability to manipulate VLE is leveraged to optimize the composition and properties of the cleaning mixture.

Table 2: Effect of this compound on Vapor-Liquid Equilibrium (VLE) in Methanol-Containing Systems

| System | Effect of TMAHCO3 Addition | Reference |

|---|---|---|

| Methanol + Dimethyl Carbonate | Salting-out effect on dimethyl carbonate | acs.org |

| Methanol + Water | Salting-in effect on methanol | researchgate.netresearchgate.net |

Enabling Single-Phase Mixtures at Moderate Pressures

A primary goal in formulating supercritical and subcritical CO2 cleaning fluids is to create a single, homogeneous phase at operating conditions researchgate.net. The challenge lies in the low solubility of polar modifiers and ionic compounds in non-polar CO2. The addition of a co-solvent like methanol, combined with this compound, helps to bridge this miscibility gap.

Catalysis and Materials Synthesis

In the synthesis of heterogeneous catalysts, the choice of precipitation agent is a critical parameter that can significantly influence the final properties and performance of the catalyst. While direct studies on this compound are limited, analogous research using tetraethylammonium (B1195904) bicarbonate (TEAB) demonstrates the advantages of using bulky organic cations in catalyst preparation. researchgate.net

Copper/Zinc Oxide (Cu/ZnO) catalysts are widely used for methanol synthesis from syngas. The conventional preparation method involves the coprecipitation of copper and zinc salts using a precipitating agent like sodium carbonate or sodium bicarbonate. nih.govlidsen.com However, an analogous approach using tetraethylammonium bicarbonate has been shown to be highly effective. researchgate.net In this process, a solution of metal salts (e.g., nitrates) is combined with a solution of tetraethylammonium bicarbonate, leading to the precipitation of a catalyst precursor. A key precursor phase for active methanol synthesis catalysts is zincian malachite. researchgate.netrsc.org Studies show that when the precursor precipitate is washed thoroughly, catalysts prepared with either tetraethylammonium bicarbonate or sodium-based precipitants exhibit similar structures and methanol productivity, indicating that the organic cation does not negatively interfere with the formation of the desired active phase. researchgate.net

A significant advantage of using tetraalkylammonium bicarbonates, such as tetraethylammonium bicarbonate, is the mitigation of detrimental effects caused by residual alkali metal ions, particularly sodium (Na⁺). researchgate.netnih.gov In conventional catalyst synthesis, residual Na⁺ ions from the precipitation agent can act as a poison, negatively impacting the catalyst's activity. researchgate.netnih.govrsc.org These negative effects include inhibiting the substitution of Cu²⁺ by Zn²⁺ within the precursor structure and promoting the formation of high-temperature carbonates, which ultimately leads to a smaller copper surface area and lower methanol productivity. researchgate.net

In contrast, when tetraethylammonium bicarbonate is used as the precipitating agent, these negative effects are absent or significantly lessened. researchgate.net Research has demonstrated that even with incomplete washing of the catalyst precursor, the methanol productivity of catalysts prepared with the organic bicarbonate remains consistently high. This is unlike Na⁺-based catalysts, where higher residual sodium content directly correlates with a linear decrease in catalytic performance. researchgate.net The use of tetraalkylammonium bicarbonates thus provides a more robust and efficient route to preparing highly active Cu/ZnO catalysts by avoiding alkali metal contamination. researchgate.netrsc.org

Table 1: Comparison of Precipitating Agents on Cu/ZnO Catalyst Properties

| Feature | Tetraethylammonium Bicarbonate (TEA⁺HCO₃⁻) | Sodium Bicarbonate (Na⁺HCO₃⁻) |

|---|---|---|

| Effect of Residual Ions | Minimal to no negative impact on catalytic activity. researchgate.net | Inhibits Cu²⁺ substitution, reduces copper surface area, and lowers methanol productivity. researchgate.net |

| Washing Requirement | Catalytic activity remains high even with less efficient washing. researchgate.net | Thorough washing is critical to remove poisonous Na⁺ ions for optimal performance. researchgate.netnih.gov |

| Precursor Formation | Forms typical zincian malachite structure when fully washed. researchgate.net | Forms typical zincian malachite structure when fully washed. researchgate.net |

| Overall Performance | Leads to a consistently active methanol synthesis catalyst. researchgate.net | Performance is highly dependent on the complete removal of residual sodium. researchgate.net |

This compound serves as a crucial intermediate in the synthesis of high-purity tetramethylammonium hydroxide (TMAH), a compound indispensable in the electronics and semiconductor industries. patsnap.comwikipedia.org TMAH is used as a developer for photoresists in photolithography and as an etchant in silicon wafer processing. wikipedia.org These applications demand extremely low levels of ionic contaminants, especially halides like chloride (Cl⁻) and metal ions.

The synthesis of TMAH via the this compound route offers significant advantages over other methods. osti.gov One common method for producing high-purity TMAH is through the electrolysis of an aqueous solution of this compound in an electrolytic cell fitted with a cation exchange membrane. osti.gov This electrochemical process is clean and efficient, yielding TMAH that is free from the contaminants associated with other synthetic pathways. osti.gov For example, if tetramethylammonium chloride were used as the precursor, the resulting TMAH would be contaminated with chloride ions, and the process would generate toxic chlorine gas at the anode. Similarly, using tetramethylammonium formate can lead to contamination by formic acid. osti.gov The bicarbonate route avoids these issues, as the electrolysis produces only carbon dioxide at the anode. The purity of the initial this compound is paramount, as it directly dictates the quality of the final electronic-grade TMAH.

Table 2: Comparison of Synthesis Routes for High-Purity TMAH

| Precursor Compound | Synthesis Method | Key Advantages | Potential Contaminants/Byproducts |

|---|---|---|---|

| This compound | Electrolysis | High-purity TMAH; avoids halide contamination; environmentally benign (CO₂ byproduct). osti.gov | None, if precursor is pure. |

| Tetramethylammonium Chloride | Electrolysis | Direct conversion. | Chloride (Cl⁻) ion contamination; generation of toxic chlorine gas. |

| Tetramethylammonium Formate | Electrolysis | Alternative route. | Formic acid contamination. osti.gov |

Potential in Metal Oxide Synthesis (referencing tetramethylammonium nitrate, analogous study)

The synthesis of complex metal oxides is a cornerstone of materials science, with applications ranging from superconductors to catalysts. While direct studies on this compound in this specific context are limited, valuable insights can be drawn from analogous research using tetramethylammonium nitrate. In the synthesis of the high-temperature superconductor YBa₂Cu₃O₇₋ₓ (YBCO), various ammonium compounds were investigated to find more affordable and efficient synthetic pathways. mdpi.combris.ac.ukresearchgate.net

In this research, compounds like ammonium nitrate, formate, acetate, carbonate, and bicarbonate were tested alongside tetramethylammonium nitrate. mdpi.com A key finding was that while ammonium nitrate could form a eutectic mixture with the metal nitrates (yttrium nitrate, barium nitrate, and copper nitrate) to produce an 81% yield of the superconductor, ammonium formate, acetate, carbonate, and bicarbonate did not form these crucial eutectic mixes under the experimental conditions. mdpi.combris.ac.ukresearchgate.net

Significantly, the use of tetramethylammonium nitrate as both a chelator and a carbon source resulted in a superior yield of over 96% of the YBCO superconductor. mdpi.combris.ac.uk This suggests that the tetramethylammonium cation plays a vital role in the synthesis process. Although this compound did not form a eutectic mixture in this particular study, its shared cation with the highly successful nitrate counterpart indicates a potential that could be explored under different synthetic conditions or for other types of metal oxides where its bicarbonate anion might offer unique advantages, such as pH control or as a carbonate source upon decomposition.

| Compound | Eutectic Mix Formation with YBaCu Nitrates | YBCO Superconductor Yield | Role in Synthesis |

| Ammonium Bicarbonate | No | N/A | Not effective in this method |

| Ammonium Nitrate | Yes (5:1 molar ratio) | 81% | Eutectic forming agent |

| Tetramethylammonium Nitrate | Yes | >96% | Chelator and carbon source |

Electrochemical Studies

Tetramethylammonium salts exhibit unique properties that make them valuable in various electrochemical applications, from energy storage to the electrochemical conversion of carbon dioxide.

Role in Electrochemical Applications and Ionic Conductivity

Tetra-alkylammonium salts, including those with the tetramethylammonium (TMA⁺) cation, are frequently used as supporting electrolytes, particularly in non-aqueous media, due to their high solubility and conductivity. nih.govacs.org The small size of the TMA⁺ ion is particularly advantageous in applications like electric double-layer capacitors (EDLCs). researchgate.net A smaller ion size can lead to an increased density of adsorbed ions on the capacitor's electrodes, which in turn increases the gravimetric capacitance. researchgate.net

Research has shown that electrolytes containing TMA⁺ at moderately high concentrations can increase the number of ions accumulated in the pores of activated carbon electrodes, leading to high capacitance. researchgate.net Furthermore, some studies have explored the use of tetra-alkylammonium salts as additives in lithium metal batteries, where they are thought to regulate the lithium deposition and stripping process through an electrostatic shielding effect, which can improve battery performance and stability. mdpi.com

Development of Batteries and Fuel Cells

The principles of ionic conductivity and electrode interaction are fundamental to the development of batteries and fuel cells. youtube.comopenstax.org In the context of energy storage, the application of tetramethylammonium salts is most evident in the field of EDLCs, which are energy storage devices that rely on the electrostatic accumulation of ions at an electrode-electrolyte interface. researchgate.net The high capacitance achievable with TMA⁺-based electrolytes is a direct result of its favorable ionic properties. For instance, a 1.6 M solution of tetramethylammonium difluoro(oxalato)borate (TMADFOB) in propylene carbonate exhibits a high ionic conductivity of 14.46 mS cm⁻¹ at 25°C. researchgate.net

While direct large-scale application in commercial batteries or fuel cells is less documented, the underlying research into their electrochemical behavior is critical. lbl.gov The ability of tetra-alkylammonium salts to function as effective electrolytes and performance-enhancing additives in lithium batteries demonstrates their potential in next-generation energy storage systems. mdpi.com

Electrochemical Reduction of Carbon Dioxide and Bicarbonate (referencing tetraethylammonium bicarbonate, analogous study)

The electrochemical reduction of carbon dioxide (CO₂) is a promising strategy for converting this greenhouse gas into valuable chemicals and fuels. wikipedia.orgrsc.org In this field, the electrolyte, particularly the cation, plays a critical role in determining the efficiency and selectivity of the reaction. Analogous studies using tetra-alkylammonium salts, such as tetraethylammonium bicarbonate, provide significant understanding.

Tetra-alkylammonium cations are known to modify the electrochemical double layer at the cathode surface, influencing the reaction pathway. nih.govacs.org Studies have shown that in aqueous electrolytes, the presence of tetramethylammonium cations can lead to a CO₂ reduction faradaic efficiency exceeding 89% over a broad range of current densities. researchgate.netrsc.org In contrast, larger cations like tetraethylammonium resulted in lower selectivity for certain products like ethylene. researchgate.netrsc.org This suggests that the smaller size of the tetramethylammonium cation creates a stronger electric field in the double layer, which promotes the formation of multi-carbon products. researchgate.netrsc.org One study directly compared catalysts prepared using tetraethylammonium bicarbonate (TEA⁺HCO₃⁻) with those using sodium bicarbonate, noting that the use of TEA⁺HCO₃⁻ avoided the negative effects on catalytic activity associated with the sodium ion. researchgate.net

Electrocatalytic Mechanisms and Product Identification

The mechanism of CO₂ reduction is complex, and the products formed are highly dependent on the catalyst, solvent, and electrolyte used. In the presence of tetra-alkylammonium electrolytes, a variety of products have been identified. Infrared spectroelectrochemistry has been used to identify formate and bicarbonate as products during the electrocatalytic reduction of CO₂. acs.org Other research has demonstrated the formation of multi-carbon (C₂₊) products, such as ethylene, with high efficiency when tetramethylammonium cations are used. researchgate.netrsc.org

The cation influences the reaction pathway by stabilizing key intermediates. For example, in aprotic solvents, smaller cations like tetraethylammonium (TEA⁺) tend to promote the formation of oxalate through the dimerization of the CO₂•⁻ intermediate. nih.gov In contrast, larger cations like tetrabutylammonium (TBA⁺) favor the generation of carbon monoxide (CO) by more effectively stabilizing the adsorbed CO intermediate. nih.gov The presence of a proton source, such as residual water, can also shift the product distribution, favoring the formation of formate. nih.gov

Table of CO₂ Reduction Products with Tetra-alkylammonium (TAA⁺) Electrolytes

| TAA⁺ Cation Size | Predominant Product (Dry Aprotic Solvent) | Predominant Product (with Water) | Proposed Mechanism |

|---|---|---|---|

| Smaller (e.g., TEA⁺) | Oxalate | Formate | Promotes CO₂•⁻ dimerization |

| Larger (e.g., TBA⁺) | Carbon Monoxide (CO) | Carbon Monoxide (CO) | Stabilizes adsorbed CO intermediate |

Thin-Film Infrared Spectroelectrochemical Techniques

To elucidate the complex mechanisms of CO₂ reduction, advanced analytical techniques are required. Thin-film infrared spectroelectrochemistry is a powerful tool for identifying reaction products and intermediates in real-time. acs.orgcsic.es This technique allows researchers to obtain infrared spectra of the species at or near the electrode surface while an electrochemical reaction is occurring. acs.org

In studies of CO₂ electrocatalysis, this method has been instrumental in confirming the identity of products. By comparing the infrared bands observed during an experiment with those of authentic samples of compounds like tetrabutylammonium formate and tetrabutylammonium bicarbonate, researchers can definitively identify the products being formed. acs.org This technique was used to show that formate arises from the reduction of CO₂, while bicarbonate can be formed when residual water is reduced, producing hydroxide ions that then react with CO₂. acs.org These in-situ spectroscopic methods are crucial for understanding the reaction pathways and for the rational design of more efficient and selective electrocatalytic systems.

Formation of Alkylcarbonate Species from CO2 and Tetramethylammonium Salts

The reaction between carbon dioxide (CO2) and certain tetramethylammonium (TMA) salts can lead to the formation of alkylcarbonate species. This process is a key aspect of CO2 capture technologies, where the aim is to efficiently and reversibly bind CO2. Research into tetramethylammonium-based molten salts, particularly those with a β-amino acid anion (TMAAs), has shown that these compounds can interact with CO2 in a 1:1 ratio in both aqueous and alcoholic solutions nih.gov. Spectroscopic studies, including Fourier-transform infrared (FTIR) and Carbon-13 nuclear magnetic resonance (13C NMR), have been instrumental in identifying the specific CO2 adducts formed during these interactions nih.gov.

Influence of Solvent on Adduct Formation